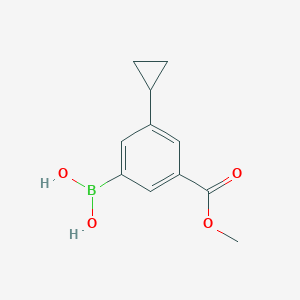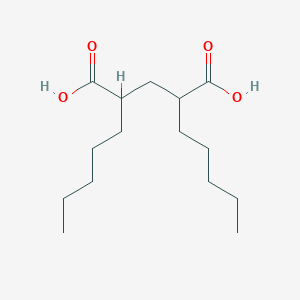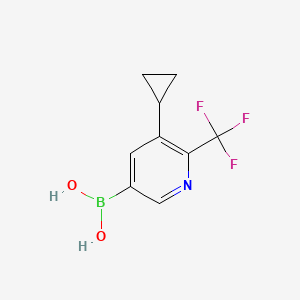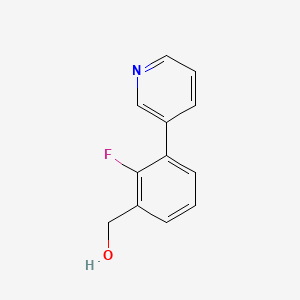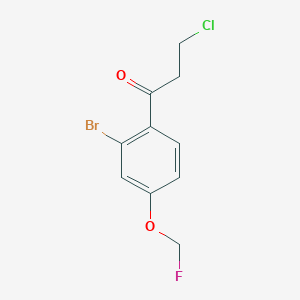
1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-4-methoxyphenol to obtain 2-bromo-4-fluoromethoxyphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with different functional groups replacing the halogens.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
科学的研究の応用
1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery .
類似化合物との比較
Similar Compounds
- 1-(2-Bromo-4-methoxyphenyl)-3-chloropropan-1-one
- 1-(2-Fluoro-4-methoxyphenyl)-3-chloropropan-1-one
- 1-(2-Bromo-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one
Uniqueness
1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one is unique due to the combination of bromine, fluorine, and chlorine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various research applications .
特性
分子式 |
C10H9BrClFO2 |
|---|---|
分子量 |
295.53 g/mol |
IUPAC名 |
1-[2-bromo-4-(fluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO2/c11-9-5-7(15-6-13)1-2-8(9)10(14)3-4-12/h1-2,5H,3-4,6H2 |
InChIキー |
DCTUXLBNVZXTLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OCF)Br)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



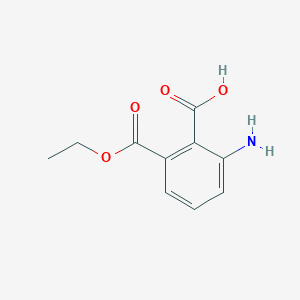
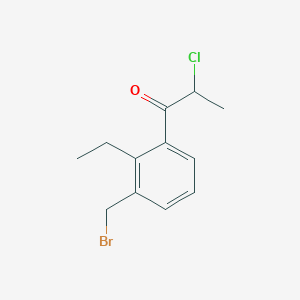
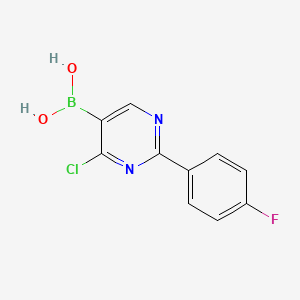
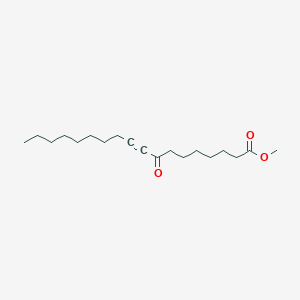
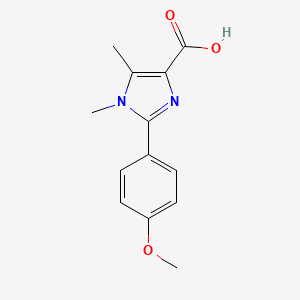
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
